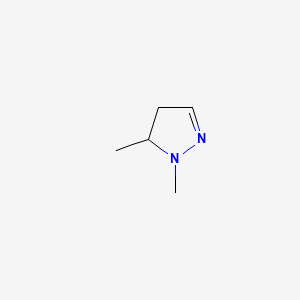

2-Pyrazoline, 1,5-dimethyl-

Description

Overview of Pyrazoline Chemistry in Contemporary Organic Synthesis Research

Pyrazoline chemistry plays a crucial role in modern organic synthesis due to the diverse biological activities exhibited by its derivatives. ijpsr.comijpsr.com These compounds serve as important precursors and building blocks for the synthesis of a wide range of other heterocyclic compounds and pharmacologically active molecules. researchgate.netmdpi.com The pyrazoline ring is a key structural motif in many compounds with applications in various fields, including pharmaceuticals and materials science. ontosight.aiijrpr.com Researchers are actively exploring new synthetic routes and applications for pyrazoline derivatives, driven by their potential as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents, among others. ijpsr.comacs.org The ability to introduce various substituents at different positions of the pyrazoline ring allows for the fine-tuning of its chemical and biological properties, making it a highly versatile scaffold in drug discovery and development. biomedpharmajournal.orgnih.gov

Historical Trajectories and Evolution of Research on Pyrazoline Derivatives

The history of pyrazole (B372694), the aromatic parent of pyrazoline, dates back to 1883 when Ludwig Knorr first synthesized it. ijrpr.comresearchgate.net The synthesis of 2-pyrazolines was pioneered in the 19th century by Fischer and Knoevenagel, who utilized the straightforward reaction of α,β-unsaturated aldehydes and ketones with phenylhydrazine (B124118). rsc.org This foundational work opened the door for extensive research into pyrazoline chemistry. Over the years, the focus has shifted from basic synthesis to the exploration of the vast pharmacological potential of these compounds. ijpsr.com The discovery of the diverse biological activities of pyrazoline derivatives has led to a surge in research aimed at synthesizing novel analogs with enhanced therapeutic properties. ijpsr.comnih.gov

Methodological Approaches in Pyrazoline Compound Research

A variety of methods are employed for the synthesis of pyrazoline derivatives. nih.gov The most common and traditional approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. rsc.orgajgreenchem.com This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and using ionic liquids or grinding techniques. nih.gov

Modern synthetic strategies often focus on "green chemistry" principles, aiming for higher yields, shorter reaction times, and more environmentally friendly processes. nih.gov Microwave-assisted synthesis, for example, has emerged as a more efficient alternative to conventional heating methods. ijpsr.combiomedpharmajournal.org Another important synthetic route is the 1,3-dipolar cycloaddition of nitrile imines to alkenes. chim.itnih.gov

The characterization of newly synthesized pyrazoline compounds is typically performed using a combination of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N, N-H, and C-H bonds. nih.govscholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and the connectivity of atoms. nih.govkoyauniversity.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. ijpsr.comajgreenchem.com

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net

Table 1: Common Methodological Approaches in Pyrazoline Research

| Method Category | Specific Technique | Purpose |

| Synthesis | Conventional Heating | Traditional method for reacting chalcones with hydrazines. nih.gov |

| Microwave Irradiation | A "green chemistry" approach for faster and more efficient synthesis. nih.govijpsr.com | |

| Ultrasonic Irradiation | Another green chemistry method to promote the reaction. nih.gov | |

| 1,3-Dipolar Cycloaddition | An alternative synthetic route involving nitrile imines and alkenes. nih.gov | |

| Characterization | Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. koyauniversity.org | |

| Mass Spectrometry (MS) | Determination of molecular weight. ajgreenchem.com | |

| X-ray Crystallography | Determination of 3D molecular structure. mdpi.com |

Table 2: Key Research Findings on Pyrazoline Derivatives

| Research Focus | Key Findings |

| Biological Activity | Pyrazoline derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities. ijpsr.comacs.org |

| Synthesis | The reaction of chalcones with hydrazines is a primary method for pyrazoline synthesis, with modern approaches like microwave-assisted synthesis offering improved efficiency. nih.govrsc.org |

| Structural Analysis | Spectroscopic techniques like NMR and X-ray crystallography are crucial for confirming the structure of synthesized pyrazoline compounds. mdpi.comkoyauniversity.org |

| N-Substitution | The substituent at the N1 position of the pyrazoline ring significantly influences the compound's biological and chemical properties. biomedpharmajournal.orgajgreenchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5775-96-2 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

IUPAC Name |

2,3-dimethyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C5H10N2/c1-5-3-4-6-7(5)2/h4-5H,3H2,1-2H3 |

InChI Key |

YTDZUPBPWJAQDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=NN1C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2 Pyrazoline, 1,5 Dimethyl

Fundamental Reaction Pathways and Electrophilic/Nucleophilic Characteristics

The reactivity of the 2-pyrazoline (B94618) ring is largely dictated by the presence of two nitrogen atoms and the C=N double bond. The N-1 atom is typically sp³-hybridized and pyramidal, while the N-2 atom is sp²-hybridized and part of the imine functionality. This arrangement makes the molecule basic and allows the N-2 atom to act as a coordination site for metal ions. ajgreenchem.comajgreenchem.comijpsr.com The fundamental pathway to 2-pyrazolines often involves the cyclization reaction between α,β-unsaturated ketones or aldehydes and hydrazine (B178648) derivatives. rsc.orgchim.it

While various heterocyclic systems undergo ring-opening and rearrangement reactions under specific conditions such as thermal, photochemical, or chemical inducement, such pathways are not extensively documented for 2-Pyrazoline, 1,5-dimethyl-. The stability of the 2-pyrazoline isomer, compared to the 1- and 3-pyrazoline tautomers, makes it less prone to spontaneous rearrangement. rdd.edu.iq While complex molecular rearrangements have been observed in larger, fused systems containing pyrazoline-like moieties, specific studies detailing the ring-opening or skeletal rearrangement mechanisms of simple 1,5-disubstituted-2-pyrazolines are not prominent in the reviewed literature. nih.gov

The most characteristic reaction of the 2-pyrazoline ring is its oxidation to the corresponding aromatic pyrazole (B372694). researchgate.net This dehydrogenation or aromatization is a common transformation that provides a stable, aromatic heterocyclic system and is often performed as the final step in pyrazole synthesis. organic-chemistry.orgorganic-chemistry.org This process converts 2-Pyrazoline, 1,5-dimethyl- into the thermodynamically stable 1,5-dimethylpyrazole (B184060). Various oxidizing agents have been effectively employed for this transformation in related pyrazoline systems.

Conversely, the pyrazoline ring can be synthesized via the reduction of a pyrazole. The reduction of 3,5-dimethylpyrazole (B48361) using hydrogen gas in the presence of an iron catalyst has been described as a method to produce 3,5-dimethyl-2-pyrazoline. rdd.edu.iqajgreenchem.com Further reduction of the 2-pyrazoline C=N double bond can yield a fully saturated pyrazolidine (B1218672) derivative. Reagents such as lithium aluminum hydride are known to reduce pyrazolone (B3327878) rings to pyrazoline and pyrazolidine derivatives. cdnsciencepub.com

Table 1: Selected Oxidation Methods for the Aromatization of 2-Pyrazolines to Pyrazoles Note: This table represents general methods for pyrazoline oxidation; specific application to the 1,5-dimethyl- derivative may vary.

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Bromine (Br₂) | In situ after pyrazoline formation | organic-chemistry.orgorganic-chemistry.org |

| DMSO / Oxygen (O₂) | Heating in DMSO under O₂ atmosphere | organic-chemistry.orgorganic-chemistry.org |

| Iodine (I₂) / DMSO | Reflux in DMSO with catalytic I₂ | acs.org |

Ligand Design and Coordination Chemistry Research Based on 2-Pyrazoline, 1,5-dimethyl-

Heterocyclic compounds containing nitrogen are fundamental building blocks in coordination chemistry due to the ability of the nitrogen lone pair to form coordinate bonds with metal ions. ajgreenchem.comajgreenchem.com Pyrazoline derivatives can act as ligands, typically coordinating through the sp²-hybridized N-2 atom. ajgreenchem.comiiste.org

The primary application of 2-Pyrazoline, 1,5-dimethyl- in this field is as a precursor to the more widely used 1,5-dimethylpyrazole ligand. As established, the facile oxidation of the pyrazoline leads to the aromatic pyrazole, which is a robust and versatile ligand in coordination chemistry. unibo.it Ligands incorporating the 3,5-dimethylpyrazole moiety (which becomes 1,5-dimethylated upon coordination or derivatization at the N-1 position) have been used to synthesize a variety of metal complexes with interesting structural and electronic properties. nih.govmdpi.comacs.org The two methyl groups provide steric bulk that can influence the coordination geometry and stability of the resulting complexes.

Table 2: Examples of Coordination Complexes with Ligands Derived from the 3,5-Dimethylpyrazole Scaffold

| Ligand | Metal Ion | Coordination Geometry | Key Feature | Reference |

|---|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline | Cd(II) | Distorted trigonal-bipyramidal | Five-coordinate complex formed due to chelation mode | nih.gov |

| 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane | Zn(II), Cd(II), Pd(II), Pt(II), Ni(II) | Varies (e.g., tetrahedral, square planar) | Ligand acts as bidentate or tetradentate | acs.org |

| Pyrazole (Hpz) | Cu(II) | Varies | Forms mono-, di-, tri-, and hexanuclear species | unibo.it |

| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | N/A (Ligand Synthesis) | N/A | Synthesis of a new thiazoline (B8809763) derivative from 3,5-dimethylpyrazole | mdpi.com |

Chelation Behavior of Pyrazoline Derivatives

Pyrazoline derivatives are recognized for their capacity to act as effective chelating agents for a variety of metal ions. The fundamental basis for this behavior lies in the presence of the nitrogen atoms within the pyrazoline ring, which can donate lone pairs of electrons to a metal center, forming coordinate bonds. ajgreenchem.comajgreenchem.com The specific compound, 2-Pyrazoline, 1,5-dimethyl-, possesses two potential donor sites in its nitrogen atoms, allowing it to function as a ligand.

The chelation ability of pyrazoline derivatives is often influenced by the substituents on the ring. In many instances, functional groups attached to the pyrazoline core, such as imine or thiocarbamoyl moieties, play a crucial role in the coordination with metal ions. ajgreenchem.com For instance, in certain substituted pyrazolines, the imine group of the pyrazoline ring, along with other donor atoms like sulfur, can form stable five-membered chelate rings with d-block metals. ajgreenchem.com

While specific studies on the chelation of 2-Pyrazoline, 1,5-dimethyl- are not extensively detailed in the available literature, the general principles of pyrazoline coordination chemistry provide a framework for understanding its likely behavior. The nitrogen atoms of the pyrazoline ring are the primary sites for coordination. ajgreenchem.com The formation of metal complexes with pyrazoline-based ligands is a well-established phenomenon, and these complexes have been explored for various applications. ajgreenchem.com

The table below summarizes the coordination behavior of some pyrazoline-related ligands with different metal ions, illustrating the versatility of this class of compounds in forming metal complexes.

| Ligand System | Metal Ion(s) | Coordination Mode | Resulting Geometry |

| 5-(4-thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N, S) | Octahedral / Tetrahedral / Square Planar |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline | Cd(II) | Tridentate (N, N, N) | Distorted Trigonal Bipyramidal |

This table presents data for related pyrazoline and pyrazole derivatives to illustrate general chelation principles, due to the limited specific data for 2-Pyrazoline, 1,5-dimethyl-.

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes of pyrazoline derivatives have garnered attention for their potential applications in both homogeneous and heterogeneous catalysis. ajgreenchem.com The catalytic activity of these complexes is intrinsically linked to the nature of the central metal ion and the coordination environment provided by the pyrazoline ligand.

In homogeneous catalysis, pyrazoline-based complexes can act as catalysts for various organic transformations. The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity. For example, chiral pyrazoline ligands have been employed in asymmetric catalysis to achieve high enantioselectivities in certain reactions. rsc.org

While direct catalytic applications of 2-Pyrazoline, 1,5-dimethyl- complexes are not widely reported, the broader family of pyrazole and pyrazoline complexes has shown utility in several catalytic processes. Protic pyrazole complexes, for instance, have been investigated for their catalytic applications in various chemical transformations. nih.gov

The field of heterogeneous catalysis has also explored the use of pyrazoline-based systems. Immobilizing pyrazoline complexes on solid supports can offer advantages such as catalyst recyclability and ease of separation from the reaction products. Green chemistry approaches have also been considered in the synthesis of pyrazoline derivatives, utilizing solid acid catalysts. rsc.org

The following table provides examples of catalytic applications involving pyrazoline and pyrazole derivatives, highlighting the types of reactions they can facilitate.

| Catalyst System | Type of Catalysis | Reaction |

| Conjugate-base-stabilized carboxylic acid with a phenylthiourea (B91264) functionality | Homogeneous | One-pot condensation/6π-electrocyclization for 2-pyrazoline synthesis |

| Protic pyrazole ruthenium complex | Homogeneous | Transfer hydrogenation of nitriles |

| Tungstate sulfuric acid | Heterogeneous (Solid Acid) | Synthesis of pyrazoles |

This table includes examples from the broader class of pyrazoline and pyrazole derivatives to demonstrate their catalytic potential, given the scarcity of specific data for 2-Pyrazoline, 1,5-dimethyl-.

Computational and Theoretical Studies of 2 Pyrazoline, 1,5 Dimethyl

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties, which are crucial for determining reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for investigating systems like pyrazoline derivatives. researchgate.net DFT studies on pyrazoline systems focus on calculating optimized geometries, energies, and various spectroscopic properties. nih.gov

Research on pyrazoline derivatives often employs hybrid functionals like B3LYP to determine key structural and electronic parameters. nih.govmdpi.com For instance, calculations on substituted pyrazolines have been used to determine optimized geometrical parameters, which are then often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov These studies reveal that calculated bond lengths and angles are typically in good agreement with experimental values. nih.gov

DFT calculations are also instrumental in understanding reactivity. By analyzing the electron density distribution, researchers can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net The calculated energies of different isomers and transition states help to elucidate reaction pathways and stereoselectivity. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Substituted Pyrazoline System (Note: Data is illustrative of typical findings for pyrazoline derivatives as specific data for 1,5-dimethyl-2-pyrazoline is not readily available in the cited literature. The data below is based on a similar structure, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline.) mdpi.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) | Experimental Value (X-ray) |

| Bond Length | C=N | 1.332 Å | 1.297 Å |

| Bond Length | N-N | 1.356 Å | 1.380 Å |

| Bond Length | C-N | 1.365 Å | 1.474 Å |

| Dihedral Angle | Pyrazoline-Phenyl Ring | 60.10° | - |

This interactive table showcases the comparison between theoretically calculated and experimentally determined structural parameters, highlighting the accuracy of DFT methods.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory provide valuable insights into molecular geometry and energy landscapes.

These methods are used to compute the optimized geometry of pyrazoline derivatives, corresponding to the minimum on the potential energy surface. mdpi.com The calculations can predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. mdpi.com For pyrazoline systems, a key structural feature is the non-planar conformation of the five-membered ring. Ab initio calculations can quantify the degree of puckering in the ring.

Furthermore, these methods are used to explore the energy landscape, identifying different stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment. rsc.orgnih.gov

The 2-pyrazoline (B94618) ring is not planar and typically adopts an envelope or twisted conformation. For 1,5-dimethyl-2-pyrazoline, the substituents on the ring will influence the preferred conformation and the dynamics of ring puckering. MD simulations can track the time evolution of dihedral angles within the pyrazoline ring to characterize its conformational preferences.

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule. rsc.org Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For pyrazoline derivatives, which possess a significant dipole moment, solvent polarity is a critical factor. rsc.org Solvation can affect the relative energies of different conformers, potentially altering the conformational equilibrium compared to the gas phase. Furthermore, solvent can stabilize charged intermediates or transition states in a reaction, thereby affecting reaction rates and pathways. researchgate.netuniv.kiev.ua DFT calculations combined with implicit solvation models are often used to predict how the electronic properties and reactivity of pyrazolines change in different solvents. univ.kiev.uaresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity. wikipedia.orgethz.ch It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. scribd.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest-energy orbital lacking electrons, acts as an electrophile. libretexts.orgyoutube.com

The energies and spatial distributions of the HOMO and LUMO of 1,5-dimethyl-2-pyrazoline can be calculated using quantum chemical methods. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Analysis of the HOMO and LUMO isosurfaces reveals the regions of the molecule most likely to be involved in electron donation and acceptance. For pyrazoline systems, the HOMO is often localized on the hydrazone moiety (-N-N=C-), particularly involving the lone pair electrons on the nitrogen atoms, while the LUMO may be distributed over the π-system of the molecule. nih.govmdpi.com These calculations are crucial for understanding pericyclic reactions, nucleophilic and electrophilic substitutions, and other reactions involving pyrazoline derivatives. researchgate.netethz.ch

Table 2: Calculated Frontier Molecular Orbital Properties of a Pyrazole (B372694) Derivative (Note: This data is illustrative for a hydrazone derivative containing a pyrazole moiety, as specific FMO data for 1,5-dimethyl-2-pyrazoline is not available in the cited literature.) nih.gov

| Property | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.26 |

| Electronegativity (χ) | 4.02 |

| Hardness (η) | 2.13 |

| Softness (S) | 0.23 |

This interactive table presents key electronic properties derived from FMO theory, which help in predicting the chemical reactivity and stability of the molecule.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 2 Pyrazoline, 1,5 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of pyrazoline derivatives. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the proton and carbon environments within the molecule. However, for a comprehensive assignment and to resolve complex spectral overlaps, advanced 2D-NMR experiments are indispensable.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in "2-Pyrazoline, 1,5-dimethyl-". Key experiments include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between neighboring protons. In the context of the pyrazoline ring, COSY spectra would reveal correlations between the methine proton at C5 and the diastereotopic methylene (B1212753) protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. For "2-Pyrazoline, 1,5-dimethyl-", HSQC would link the proton signals of the N-methyl and C5-methyl groups to their respective carbon signals. jocpr.com It would also connect the C4 methylene protons to the C4 carbon and the C5 methine proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment provides information about connectivity between protons and carbons separated by two or three bonds. jocpr.comnih.gov For instance, the protons of the N-methyl group would show correlations to the C5 carbon, and the C5-methyl protons would correlate with the C5 carbon. The C3 carbon can be identified by its correlation with the C4 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For substituted pyrazolines, NOESY can be crucial in determining the relative stereochemistry of substituents on the pyrazoline ring.

The protons on the pyrazoline ring often exhibit a characteristic ABX spin system in their ¹H NMR spectra. dergipark.org.trresearchgate.netnih.gov The two methylene protons at the C-4 position (Ha and Hb) and the methine proton at the C-5 position (Hx) appear as distinct sets of doublets of doublets due to both geminal and vicinal coupling. dergipark.org.trresearchgate.netnih.govnih.govacs.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | 150.1 - 157.3 |

| C4 (CH₂) | 2.20 - 3.96 | 39.8 - 43.2 |

| C5 (CH) | 3.11 - 5.53 | 48.6 - 62.7 |

While solution-state NMR is more common, solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and dynamics of pyrazoline derivatives in their crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about polymorphism, molecular packing, and intermolecular interactions. iastate.edusemanticscholar.orgnih.gov For nitrogen-containing heterocycles like pyrazolines, ¹⁵N ssNMR can be particularly informative for probing the local environment of the nitrogen atoms. semanticscholar.orgacs.org

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. nih.govresearchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of "2-Pyrazoline, 1,5-dimethyl-". nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of the molecule and its fragments. uci.edumdpi.com This is particularly important to confirm the presence of nitrogen and to differentiate between isobaric compounds (compounds with the same nominal mass but different elemental compositions). jeol.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used to study the fragmentation pathways of ions. nih.govwikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of "2-Pyrazoline, 1,5-dimethyl-") is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net The fragmentation pattern provides valuable structural information. For pyrazoline derivatives, characteristic fragmentation pathways often involve cleavage of the pyrazoline ring, leading to the formation of specific fragment ions that can be used to identify the substitution pattern on the ring. researchgate.net The substituent at the N-1 position significantly influences the fragmentation pathways of 2-pyrazoline (B94618) derivatives. researchgate.net

| Fragmentation Process | Description |

|---|---|

| Ring Cleavage | Breakdown of the five-membered pyrazoline ring, often initiated by the loss of a substituent. |

| Formation of Pyrazolium Cation | A common pathway for 1-acyl-2-pyrazolines. |

| Formation of Azete and Aziridine Ions | Observed in the fragmentation of 1-phenyl-2-pyrazoline derivatives. |

| Loss of Small Neutral Molecules | Elimination of molecules such as HCN or radicals from the molecular ion or fragment ions. |

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like "2-Pyrazoline, 1,5-dimethyl-". nih.govrsc.orgnih.govspast.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. nih.govspast.org This technique yields highly accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and stereochemistry. nih.govspast.org The resulting crystal structure can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. spast.org

Principles and Applications in Pyrazoline Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of pyrazoline derivatives. Both ¹H and ¹³C NMR provide critical data regarding the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative for the pyrazoline core. The protons on the heterocyclic ring typically exhibit a characteristic three-proton spin system, often an ABX pattern, corresponding to the two diastereotopic methylene protons at the C-4 position (H_A and H_B) and the methine proton at the C-5 position (H_X). mdpi.comeresearchco.comnih.gov The coupling between these protons results in distinct doublet of doublets signals, and the magnitude of the coupling constants (J-values) provides insight into the dihedral angles and thus the conformation of the pyrazoline ring. eresearchco.com For 1,5-dimethyl-2-pyrazoline, one would expect to see signals for the N-methyl group (a singlet), the C5-methyl group (a doublet, coupled to H_X), and the characteristic ABX pattern for the C4 and C5 protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts. The chemical shifts of the C-3, C-4, and C-5 carbons of the pyrazoline ring are diagnostic. The C-3 carbon, involved in the C=N imine bond, typically appears significantly downfield.

2D NMR Techniques: For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is invaluable for piecing together the molecular skeleton and confirming the position of substituents like the methyl groups in 1,5-dimethyl-2-pyrazoline. nih.gov

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| N-CH₃ | ~2.5 - 2.8 (s) | ~40 - 45 | Singlet for the methyl group on N-1. |

| C5-CH₃ | ~1.2 - 1.5 (d) | ~18 - 25 | Doublet for the methyl group on C-5, coupled to Hx. |

| C4-H_A | ~2.6 - 3.2 (dd) | ~42 - 50 | Methylene proton, part of ABX system. |

| C4-H_B | ~3.3 - 3.8 (dd) | Methylene proton, part of ABX system. | |

| C5-H_X | ~4.5 - 5.5 (m) | ~60 - 70 | Methine proton, part of ABX system. |

| C3 | - | ~145 - 160 | Imine carbon. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. acs.orgnih.gov Therefore, vibrations that are strong in IR may be weak in Raman, and vice versa. libretexts.org

For 1,5-dimethyl-2-pyrazoline, the key functional groups that can be identified are the C=N imine bond, C-N single bonds, and C-H bonds within the methyl groups and the pyrazoline ring.

C=N Stretching: The imine stretch is a characteristic and diagnostic band for the 2-pyrazoline ring, typically appearing in the 1560-1620 cm⁻¹ region in the IR spectrum. mdpi.com

C-N Stretching: The stretching vibration for the C-N single bond is generally observed in the 1150-1250 cm⁻¹ range.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl groups and the CH₂/CH moieties on the ring are expected in the 2850-3000 cm⁻¹ region. C-H bending (deformation) vibrations for the methyl and methylene groups typically appear in the 1370-1470 cm⁻¹ range. derpharmachemica.com

Ring Vibrations: The pyrazoline ring itself will have characteristic deformation and breathing modes, though these can be complex and are often found in the fingerprint region (below 1500 cm⁻¹). derpharmachemica.com

Raman spectroscopy is particularly useful for identifying the C=N bond, as double bonds with symmetrical substitution tend to produce strong Raman signals. semi.ac.cn

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=N Stretch (Imine) | 1560 - 1620 | Medium-Strong | Strong |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium | Medium |

| C-N Stretch | 1150 - 1250 | Medium | Weak-Medium |

| Pyrazole (B372694) Ring Deformation | 600 - 1000 | Weak-Medium | Weak-Medium |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)

The 1,5-dimethyl-2-pyrazoline molecule possesses a stereocenter at the C-5 position, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying such chiral molecules. rsc.org

Principles: These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands. rsc.org

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Applications and Emerging Research Directions in 2 Pyrazoline, 1,5 Dimethyl Derived Compounds

Role in Advanced Organic Synthesis as Building Blocks and Intermediates

Compounds derived from the 1,5-dimethyl-2-pyrazoline core are highly valued as intermediates in organic synthesis. The inherent reactivity of the pyrazoline ring and the potential for functionalization at various positions allow chemists to use them as versatile synthons for constructing a diverse array of more complex molecular architectures.

The pyrazoline ring is not merely a stable final structure but a dynamic intermediate that can undergo various transformations to yield more complex heterocyclic systems. chim.it These transformations are crucial for building libraries of novel compounds with potential applications in medicinal chemistry and materials science. Fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, are a prominent class of compounds synthesized from pyrazoline precursors. chim.itmdpi.com The synthesis of these fused systems often involves the reaction of aminopyrazole derivatives, which can be accessed from pyrazoline scaffolds, with 1,3-bis-electrophilic reagents. chim.it The resulting fused heterocycles have shown significant biological activities and interesting photophysical properties, making them targets of considerable research interest. chim.itmdpi.com The versatility of the pyrazoline ring allows for structural modifications that are key to drug discovery and the design of functional materials. chim.it

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.gov Pyrazolines, as electron-rich nitrogenous heterocycles, are excellent precursors for a wide range of nitrogen-containing scaffolds. nih.govrsc.org They serve as foundational building blocks in the design and synthesis of new lead compounds in medicinal chemistry. rsc.org The synthesis of 1,3,5-trisubstituted pyrazolines, for instance, is a common strategy that showcases their role as precursors. nih.gov These reactions typically start with α,β-unsaturated ketones (chalcones) and hydrazine (B178648) derivatives, which cyclize to form the pyrazoline ring. rsc.orgrdd.edu.iq This fundamental reaction can be adapted to introduce a wide variety of substituents, thereby creating a diverse library of nitrogen-containing molecules from simple starting materials. nih.govrdd.edu.iq

Applications in Material Science Research

The unique photophysical properties of pyrazoline derivatives have made them attractive candidates for applications in materials science. Their ability to absorb and emit light, coupled with their excellent charge-transfer characteristics, has led to their investigation in polymers, dyes, and optoelectronic devices. rsc.org

The integration of pyrazoline moieties into polymeric structures is an area of growing interest. While still an emerging field, the inherent properties of pyrazolines make them suitable for modifying the characteristics of polymers. For example, pyrazolines have been used as brightening agents in synthetic fibers, indicating their compatibility and interaction with polymeric materials. rsc.org The development of pyrazoline-containing polymers could lead to new materials with tailored optical, electronic, or thermal properties for specialized applications.

Pyrazoline derivatives are renowned for their strong fluorescence, making them highly useful in the development of dyes and optoelectronic materials. rsc.orgrsc.org These compounds often exhibit tunable photophysical properties, which can be modified by altering the substituent groups on the pyrazoline ring. rsc.org This tunability allows for the design of molecules with specific absorption and emission wavelengths, a critical feature for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. rsc.orgmdpi.comtandfonline.com

The fluorescence of many pyrazoline derivatives arises from an efficient intramolecular charge transfer (ICT) process. rsc.org They are known to be effective hole-transporting materials, a property that has been exploited in the development of electroluminescent devices. rsc.org The incorporation of pyrazoline derivatives as emitters in OLEDs has resulted in devices that produce bright bluish-green light. mdpi.com

| Pyrazoline Derivative Type | Key Photophysical Property | Application | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazolines | Strong blue-light emission, tunable properties | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| Phenyl-decorated Pyrazoloquinolines | Photoinduced charge transfer, π,π*-type emission | Electroluminescent Devices | mdpi.com |

| Pyrazoline-Benzothiazole Hybrids | Fluorescence quenching upon ion binding | Fluorescence Chemosensor for Cu²⁺ | tandfonline.com |

| 1,3-Diphenyl-5-(2-anthryl)-2-pyrazoline (DAP) | Size-tunable emission in nanoparticles | Organic Nanoparticles for Photonics | rsc.org |

Development of Novel Methodologies and Sustainable Chemistry Approaches

In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally friendly and efficient methods for synthesizing pyrazoline derivatives. impactfactor.org These novel methodologies aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents. ijarsct.co.in

One prominent sustainable approach involves the use of water as a reaction medium, which is a significant improvement over volatile organic solvents. ijarsct.co.in The synthesis of pyrazolines has been successfully achieved in aqueous media using recyclable catalysts like ZnO nanoparticles, leading to high yields and easy product isolation. ijarsct.co.in Other green techniques that have been applied to pyrazoline synthesis include:

Microwave-assisted synthesis: This method often leads to dramatically reduced reaction times and improved yields compared to conventional heating. nih.gov

Ultrasonic irradiation: The use of ultrasound can promote reactions at room temperature, providing an energy-efficient alternative to heating. chim.it

Solvent-free reactions: Conducting reactions under solvent-free conditions, for instance by grinding reagents together, minimizes waste and simplifies purification.

Use of ionic liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, and are often recyclable. impactfactor.org

These sustainable approaches not only make the synthesis of pyrazoline derivatives more economical and safer but also align with the broader goal of reducing the environmental impact of chemical manufacturing.

| Sustainable Method | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Aqueous Synthesis with ZnO Nanoparticles | High yields, recyclable catalyst, green solvent | Benzaldehyde, ketone, phenyl hydrazine in water at 40°C | ijarsct.co.in |

| Microwave Irradiation (Solvent-Free) | Shorter reaction times, cleaner reactions, high yields (73-86%) | Chalcones and hydrazines on basic alumina | |

| Ultrasonic Irradiation | Room temperature reaction, high yields (83-96%) | α,β-unsaturated ketones and phenylhydrazine (B124118) in NaOAc/HOAc solution | chim.it |

| Ionic Liquid Catalysis | Green route, reusable catalyst, good to high yields | Chalcones and arylhydrazines in aqueous media with [Emim][HSO₄] | impactfactor.org |

Future Perspectives and Challenges in 2-Pyrazoline (B94618) Chemistry Research

The pyrazoline scaffold is a cornerstone in medicinal chemistry, valued for its wide array of pharmacological activities. nih.govnih.govrevistabionatura.org The future of pyrazoline chemistry is geared towards harnessing this potential more effectively and sustainably. Key future directions include the rational design of new drugs with enhanced potency and reduced toxicity, the exploration of novel therapeutic targets, and the expansion of applications into new scientific domains. nih.govresearchgate.net A significant focus is also on the development of green and efficient synthesis methods to make the production of these valuable compounds more environmentally friendly. iftmuniversity.ac.innih.govresearchgate.net

However, the path forward is not without its obstacles. Major challenges include overcoming the increasing issue of drug resistance in therapeutic applications, particularly for antimicrobial and anticancer agents. nih.govmdpi.com There is also a continuous need to improve the efficiency, yield, and cost-effectiveness of synthetic protocols. nih.gov Furthermore, enhancing the bioavailability, selectivity, and pharmacokinetic profiles of pyrazoline-based compounds remains a critical hurdle in translating promising laboratory findings into clinical success. researchgate.netresearchgate.net

Future Perspectives:

Broadening Therapeutic Applications: Researchers are actively exploring new therapeutic avenues for pyrazoline derivatives. This includes targeting neurodegenerative disorders like Alzheimer's and Parkinson's diseases by inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). researchgate.netacs.org There is also growing interest in their potential as antiviral, antidiabetic, and cardiovascular agents. eurekaselect.com The versatility of the pyrazoline ring allows for structural modifications to target a wide range of biological receptors and enzymes. nih.gov

Advancements in Green Synthesis: The development of sustainable and environmentally benign synthetic methods is a major trend. nih.gov Future research will likely focus on microwave-assisted synthesis, ultrasonic irradiation, and the use of eco-friendly solvents like water and ionic liquids. iftmuniversity.ac.innih.govthieme-connect.com These "green chemistry" approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency, making pyrazoline synthesis more sustainable. iftmuniversity.ac.inresearchgate.net

Development of Novel Catalysts: The use of innovative catalysts, including recyclable and heterogeneous catalysts, is expected to play a crucial role in future pyrazoline synthesis. nih.govthieme-connect.com These catalysts can improve reaction rates, yields, and selectivity, while also simplifying purification processes.

Applications Beyond Medicine: While medicinal chemistry is the primary focus, the unique photophysical properties of some pyrazoline derivatives open up possibilities in other fields. Their fluorescent properties, for instance, could be exploited in the development of molecular sensors and imaging agents.

Challenges in Pyrazoline Chemistry:

Combating Drug Resistance: A significant challenge in the development of new antimicrobial and anticancer pyrazoline agents is the emergence of drug-resistant strains and cell lines. nih.govmdpi.com Future research must focus on designing compounds that can circumvent these resistance mechanisms or act on novel biological targets. nih.gov

Improving Synthetic Efficiency: While many synthetic routes to pyrazolines exist, they often suffer from issues like long reaction times, harsh conditions, and low yields. nih.govresearchgate.net A key challenge is to develop more efficient, atom-economical, and scalable synthetic protocols. nih.gov Conventional methods, for example, often result in product yields of less than 70%, highlighting the need for optimization. nih.gov

Enhancing Selectivity and Reducing Toxicity: A major hurdle in drug development is achieving high selectivity for the target receptor or enzyme to minimize off-target effects and toxicity. researchgate.netnih.gov For pyrazoline derivatives, this involves careful structural modifications to enhance their interaction with the desired biological target while reducing their impact on healthy cells.

Understanding Structure-Activity Relationships (SAR): A deeper understanding of the relationship between the chemical structure of pyrazoline derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. nih.gov While some SAR studies have been conducted, more comprehensive investigations are needed to guide the development of next-generation pyrazoline-based drugs. nih.gov

Biological Activities of Various Pyrazoline Derivatives

| Compound Class | Biological Activity | Reference |

| 1,3,5-Trisubstituted Pyrazolines | Antidepressant, Anxiolytic | nih.gov |

| Thiazole-Substituted Pyrazolines | Anticancer | thaiscience.info |

| Pyrazolines with Benzimidazole Moieties | Antineoplastic | nih.gov |

| Pyrazoline-Bearing Benzenesulfonamides | Anti-inflammatory | nih.gov |

| N1-Nicotinoyl-2-Pyrazolines | Antimycobacterial | nih.gov |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | Cytotoxic (Anticancer) | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-dimethyl-2-pyrazoline derivatives, and how can reaction conditions be optimized?

- Methodology : 1,5-Dimethyl-2-pyrazoline derivatives are typically synthesized via [3+2] cycloaddition reactions or condensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, refluxing with reagents like piperazine in dioxane (6 hours, 105–110°C) is a standard approach. Optimization involves adjusting solvent polarity, temperature, and catalyst use to improve yields .

Q. How can 2D NMR techniques resolve structural ambiguities in pyrazoline derivatives?

- Methodology : 2D-COSY and HMBC spectra are critical for assigning aromatic and pyrazoline ring protons. Cross-peaks in COSY reveal proton-proton coupling (e.g., between 4α-CH and 5-CH), while HMBC correlates protons with distant carbons (e.g., linking 9-CH₃ to C-3′, C-5′) .

Q. What safety protocols are essential when handling 1,5-dimethyl-2-pyrazoline intermediates?

- Methodology : Store waste separately and collaborate with certified waste management companies for disposal. Use fume hoods to avoid inhalation of toxic vapors (e.g., NOx emitted during decomposition) and wear PPE to prevent mutagenic exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in [3+2] cycloaddition reactions forming pyrazolines be addressed?

- Methodology : Molecular Electron Density Theory (MEDT) predicts regioselectivity by analyzing electron density at reactive sites. Experimentally, substituent effects (e.g., electron-withdrawing groups on nitrile imines) favor Δ²-pyrazoline formation, though competing pathways may yield pyrazoles. MEDT-guided design improves target product selectivity .

Q. What methodologies are used to evaluate the biological activity of 1,5-dimethyl-2-pyrazoline derivatives?

- Methodology :

- Antimicrobial : Screen against Mycobacterium tuberculosis (MTB) using microplate alamarBlue assays.

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and analyze structure-activity relationships (SAR) to link substituents (e.g., trifluoromethyl groups) to potency .

Q. How can contradictions between computational predictions and experimental results in pyrazoline synthesis be resolved?

- Methodology : Reconcile discrepancies using multi-technique validation. For example, MEDT may predict 5a-c as dominant products, but experimental instability of intermediates (e.g., CHCl₃ elimination) shifts outcomes to pyrazoles (6a-c). Theoretical calculations should account for post-synthesis reactivity .

Q. What computational tools are effective for modeling reaction mechanisms in pyrazoline chemistry?

- Methodology : Density Functional Theory (DFT) and MEDT analyze transition states and electron flow. Software like Gaussian or ORCA can simulate [3+2] cycloaddition pathways, identifying kinetic vs. thermodynamic control .

Q. How can the stability of 1,5-dimethyl-2-pyrazoline intermediates be enhanced during synthesis?

- Methodology : Stabilize intermediates via low-temperature isolation (<0°C) or derivatization (e.g., converting to carbothioamides). Avoid protic solvents that accelerate decomposition .

Q. What analytical methods detect reactive species in pyrazoline-based degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.